D-Prolinamide

Übersicht

Beschreibung

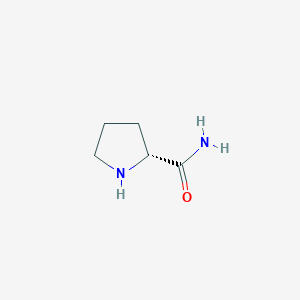

D-Prolinamide is an unnatural amino acid derivative, specifically the amide form of D-proline. It is characterized by its conformational rigidity, which makes it a valuable compound in various chemical and biological applications. This compound is often used as an asymmetric organocatalyst due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: D-Prolinamide can be synthesized through the amidation of D-proline. One common method involves the use of ammonia and a biocatalyst in an organic solvent. For instance, employing an immobilized enzyme variant such as CalBopt-24 T245S in 2-methyl-2-butanol at 70°C can achieve high conversion rates . This method is advantageous as it avoids racemization and the use of halogenated solvents, resulting in high optical purity of the product.

Industrial Production Methods: In industrial settings, the production of this compound often involves scalable biocatalytic processes. These processes are designed to be efficient and environmentally friendly, minimizing waste and improving atom efficiency. The use of immobilized enzymes in continuous flow reactors is a common approach to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions: D-Prolinamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding amine.

Substitution: It can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products: The major products formed from these reactions include oxo derivatives, amines, and various substituted prolinamides, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Drug Development

D-Prolinamide is utilized in the pharmaceutical industry for its potential as a chiral building block. Recent studies have demonstrated its effectiveness in drug formulation, particularly in enhancing the selectivity and efficacy of active pharmaceutical ingredients. For instance, a novel reverse-phase high-performance liquid chromatography (HPLC) method has been developed for the accurate quantification of this compound in L-prolinamide hydrochloride, achieving a mean recovery rate of 99.66% . This method allows for precise quality control in drug manufacturing processes.

Collagenase Inhibition

Molecular docking studies indicate that this compound exhibits significant inhibitory activity against Clostridium histolyticum collagenase, with a maximum atomic contact energy of -115.09 kcal/mol . This suggests its potential use as a therapeutic agent in conditions where collagenase activity is detrimental, such as in certain infections or tissue degradation scenarios.

Organocatalysis

This compound serves as an effective organocatalyst in various asymmetric reactions. It has been employed in enamine-activated processes to enhance reaction selectivity and efficiency . The ability of this compound to facilitate reactions while maintaining high levels of enantioselectivity makes it valuable in synthetic organic chemistry.

Chiral Catalysts

The compound is also significant in the synthesis of chiral catalysts used for various organic transformations. This compound has been integrated into the design of chiral metal-organic frameworks (MOFs) and other catalytic systems that are crucial for producing enantiomerically pure compounds .

Metallo-β-Lactamase Inhibition

Research has highlighted the role of D-proline derivatives as inhibitors of metallo-β-lactamases (MBLs), which are enzymes responsible for antibiotic resistance . The structural properties of this compound allow it to mimic natural substrates, thereby providing a pathway for developing new antibiotics that can overcome resistance mechanisms.

Nutritional Studies

D-Proline has been shown to be catabolized by certain bacteria as both a carbon and nitrogen source, indicating its potential role in microbial metabolism and ecology . Understanding these pathways could lead to applications in biotechnology and environmental science.

Case Studies

Wirkmechanismus

The mechanism by which D-Prolinamide exerts its effects involves its interaction with specific molecular targets. For instance, in organocatalysis, this compound acts as a nucleophilic catalyst, forming enamine intermediates that facilitate various chemical transformations. In medicinal applications, prolinamides interact with enzymes and proteins, modulating their activity and leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

- L-Prolinamide

- Prolinethioamides

- D-Proline

- L-Proline

Biologische Aktivität

D-Prolinamide, a derivative of the non-canonical amino acid D-proline, has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article explores its biological significance, mechanisms of action, and implications in various fields, particularly focusing on its role in neurological research and pharmaceutical synthesis.

Overview of this compound

This compound is characterized by the presence of an amide group attached to the proline structure, which enhances its solubility and reactivity compared to its parent compound, D-proline. This modification allows this compound to participate in a variety of biochemical processes and catalyze asymmetric transformations in organic synthesis.

Biological Distribution and Function

This compound's biological activity is closely linked to its distribution within various tissues. It is primarily involved in metabolic pathways that regulate cellular homeostasis. Research indicates that D-proline and its derivatives accumulate in specific tissues, such as the brain and liver, where they play crucial roles in detoxification and stress response mechanisms .

Table 1: Biological Distribution of this compound

| Tissue Type | Concentration (µM) | Function |

|---|---|---|

| Brain | 5-10 | Neurotransmitter modulation |

| Liver | 20-30 | Detoxification and metabolic regulation |

| Muscle | 15-25 | Energy metabolism |

This compound exhibits a range of biological activities, including neuroprotective effects and modulation of neurotransmitter systems. Studies have shown that it can influence the release of neurotransmitters like glutamate and GABA, which are critical for maintaining synaptic plasticity and cognitive function .

Case Study: Neuroprotective Effects

A notable study investigated the effects of D-proline on traumatic brain injury recovery. The results indicated that administration of D-proline significantly enhanced recovery outcomes by promoting neuronal survival and reducing oxidative stress markers in animal models . This suggests a potential therapeutic application for this compound in treating neurodegenerative diseases.

Role in Clostridium difficile Growth

Recent research has highlighted the role of D-proline reductase in Clostridium difficile growth. The enzyme facilitates proline-dependent metabolism, which is essential for the organism's survival in host environments. Inhibition of this enzyme leads to reduced growth rates and toxin production, indicating that this compound could be explored as a potential therapeutic agent against C. difficile infections .

Applications in Pharmaceutical Synthesis

This compound serves as a key building block in asymmetric synthesis due to its unique structural properties. It is utilized in the synthesis of various pharmaceuticals, including peptide-based drugs. Its ability to catalyze reactions with high stereoselectivity makes it invaluable in drug development processes .

Table 2: Applications of this compound in Drug Synthesis

| Application | Description |

|---|---|

| Asymmetric Catalysis | Facilitates enantioselective reactions |

| Peptide Synthesis | Used as a chiral auxiliary |

| Drug Development | Enhances bioavailability and efficacy |

Eigenschaften

IUPAC Name |

(2R)-pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c6-5(8)4-2-1-3-7-4/h4,7H,1-3H2,(H2,6,8)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJNHYLEOZPXFW-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60332253 | |

| Record name | D-Prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62937-45-5 | |

| Record name | (2R)-2-Pyrrolidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62937-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prolinamide, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062937455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROLINAMIDE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QF49N0MKS3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes D-prolinamide a valuable building block in organic synthesis, and are there alternative synthetic routes?

A1: this compound is a chiral building block widely used in synthesizing various compounds, including pharmaceuticals. While traditional methods exist, a new synthetic route [] utilizes the asymmetric transformation of L-proline with butanal as a catalyst, followed by protection, esterification, amidation, and deprotection steps. This method achieves a 78.4% yield with 99.3% optical purity, presenting a viable alternative for industrial-scale production.

Q2: How is this compound used in asymmetric synthesis, and what advantages does it offer?

A2: this compound serves as a key component in organocatalysts for asymmetric reactions. For example, it is incorporated into polystyrene-supported N-sulfonyl-(Ra)-binam-D-prolinamide [, ]. This catalyst enables enantioselective direct aldol reactions between ketones and aldehydes under solvent-free or aqueous conditions, offering a greener approach to valuable chiral building blocks.

Q3: What role does this compound play in developing novel glucocorticoid agonists, and how does its structure contribute to its activity?

A3: Research has shown that this compound derivatives can act as potent nonsteroidal glucocorticoid agonists []. Crystallographic studies of this compound derivative 11 complexed with the glucocorticoid receptor (GR) revealed its binding to a previously unexplored channel in the receptor []. This interaction is key to its high potency. Further modifications led to compounds like the phenylindazole derivative 13, designed to interact primarily with this novel channel, showcasing the potential of this compound as a scaffold for developing selective GR modulators.

Q4: Can this compound derivatives be used to catalyze reactions other than aldol reactions?

A4: Yes, this compound derivatives have shown catalytic activity in other asymmetric reactions. For example, d-Prolyl-2-(trifluoromethylsulfonamidopropyl)pyrrolidine, a this compound derivative, effectively catalyzes the Michael addition of aldehydes to β-nitroalkenes []. This reaction proceeds under ambient conditions without requiring additives, producing γ-nitro aldehydes in high yields with excellent diastereo- and enantioselectivities.

Q5: How does immobilizing this compound-based catalysts on solid supports impact their catalytic performance and reusability?

A5: Immobilizing this compound-based catalysts, such as N-sulfonyl-(Ra)-binam-D-prolinamide, on solid supports like polystyrene [, ] or cross-linked copolymers [] allows for easy catalyst recovery and reuse without compromising activity. These immobilized catalysts exhibit comparable activity and selectivity to their unsupported counterparts in reactions like the direct aldol reaction, making them attractive options for sustainable synthetic processes.

Q6: Can this compound be used to modify peptides and how does this impact their biological activity?

A6: Yes, incorporating this compound into peptides can influence their interactions with biological targets. For example, replacing the glycinamide residue in L-prolyl-L-leucylglycinamide (PLG) with this compound or other cyclic amino acids significantly alters the peptides' ability to enhance the binding of the dopamine agonist ADTN to dopamine receptors []. This highlights this compound's potential in modulating peptide activity for therapeutic applications.

Q7: How is the enantiomeric purity of this compound determined?

A7: High-performance liquid chromatography (HPLC) is employed to determine the enantiomeric purity of this compound. A chiral derivatizing agent, Marfey's reagent, reacts with DL-prolinamide to form diastereomers []. These diastereomers are then separated and quantified using reverse-phase HPLC, allowing for the accurate determination of this compound enantiomeric purity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.